molecular formula C36H74 B099008 Hexatriacontane-d74 CAS No. 16416-34-5

Hexatriacontane-d74

Cat. No.: B099008
CAS No.: 16416-34-5
M. Wt: 581.4 g/mol
InChI Key: YDLYQMBWCWFRAI-BIEDWJNBSA-N
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Description

Hexatriacontane-d74 (C₃₆D₇₄) is a fully deuterated isotopologue of n-hexatriacontane (C₃₆H₇₄), a straight-chain alkane with 36 carbon atoms. Its CAS number is 16416-34-5, distinguishing it from the non-deuterated form (CAS: 630-06-8). The compound is synthesized by replacing 74 hydrogen atoms with deuterium, enhancing its stability and reducing interference in analytical applications such as mass spectrometry (MS) or nuclear magnetic resonance (NMR). This compound is primarily utilized as a tracer in environmental and combustion studies due to its chemical inertness, high molecular weight, and distinct isotopic signature.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexatriacontane-d74 is synthesized through the deuteration of hexatriacontane. The process involves the replacement of hydrogen atoms with deuterium atoms. This can be achieved using deuterium gas (D2) under specific reaction conditions, often involving a catalyst to facilitate the exchange of hydrogen for deuterium.

Industrial Production Methods: Industrial production of this compound typically involves large-scale deuteration processes. These processes are carried out in specialized reactors designed to handle deuterium gas and ensure the complete exchange of hydrogen atoms. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Hexatriacontane-d74 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in the presence of light or heat.

Major Products:

    Oxidation: Formation of alcohols, aldehydes, or carboxylic acids depending on the extent of oxidation.

    Reduction: Formation of alkanes or alkenes.

    Substitution: Formation of halogenated hydrocarbons.

Scientific Research Applications

Hexatriacontane-d74 has several applications in scientific research:

    Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

    Biology: Utilized in the study of lipid metabolism and membrane dynamics.

    Medicine: Employed in pharmacokinetic studies to trace the metabolic pathways of drugs.

    Industry: Used in the development of deuterated compounds for various industrial applications, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of hexatriacontane-d74 involves its use as a tracer molecule. The deuterium atoms in the compound allow for precise tracking and quantification in various analytical techniques. In biological systems, this compound can be incorporated into lipid membranes, allowing researchers to study membrane dynamics and lipid metabolism. The deuterium labeling also affects the compound’s physical and chemical properties, making it useful in studying reaction mechanisms and pathways.

Comparison with Similar Compounds

Structural and Isotopic Differences

Hexatriacontane-d74 belongs to a class of deuterated alkanes used in analytical chemistry. Key structural analogs include:

Compound Formula CAS Number Key Features
This compound C₃₆D₇₄ 16416-34-5 74 deuterium atoms; used in PM emission studies
Dotriacontane-d66 C₃₂D₆₆ N/A Shorter chain (C32); applied in snowmelt PAH recovery assessments
Triacontane-d62 C₃₀D₆₂ N/A Lower molecular weight; limited thermal stability compared to C₃₆D₇₄
n-Hexatriacontane C₃₆H₇₄ 630-06-8 Non-deuterated; baseline for isotopic comparisons

Key Observations :

  • Chain Length : Longer chains (e.g., C₃₆D₇₄ vs. C₃₂D₆₆) exhibit higher boiling points and lower volatility, reducing losses during sample preparation.
  • Deuterium Substitution : Full deuteration minimizes spectral overlap in MS, improving detection sensitivity compared to partially deuterated alkanes.

Analytical Performance in Environmental Studies

This compound has been benchmarked against hopanes, steranes, and other tracers in quantifying unburned oil emissions in engine exhaust:

Tracer Application Strengths Limitations
This compound Lubricant emission tracing High stability; minimal background noise Overestimates OC in high-emission vehicles
Hopanes/Steranes Fossil fuel biomarker analysis Source-specific; correlates with OC Degrades at high temperatures
Dotriacontane-d66 Snowmelt PAH recovery studies Cost-effective for multi-component assays Lower sensitivity in complex matrices

Data from Collaborative Lubricating Oil Study :

  • Normal Emitter (NE): this compound emissions averaged 7.5 µg/mi, correlating well with organic carbon (OC) measurements (36 mg/mi unburned oil).
  • High Emitter (HE) : Emissions rose to 62 µg/mi , but overestimated OC by 3-fold due to preferential condensation of heavier alkane components.

Stability and Recovery in Extraction Protocols

In snowmelt experiments, this compound demonstrated ~85% recovery via liquid-liquid extraction with dichloromethane (DCM), comparable to shorter-chain deuterated alkanes (e.g., pentadecane-d32: 82%). However, its high molecular weight necessitated extended mixing times (2+ minutes) to optimize phase separation.

Research Findings and Implications

Role in Combustion Emission Profiling

This compound’s robustness in high-temperature environments makes it superior to hopanes/steranes for tracing lubricant-derived PM. For example:

  • In medium-duty engines, it accounted for 83% of measured OC in normal emitters, aligning with hopane/sterane data.
  • Discrepancies in high emitters highlight its sensitivity to combustion efficiency and PM phase dynamics.

Limitations and Comparative Drawbacks

  • Overestimation in HE : Heavier alkanes like C₃₆D₇₄ may displace lighter oil components in PM, skewing OC estimates.
  • Cost and Synthesis Complexity : Full deuteration increases production costs compared to partial analogs (e.g., eicosane-d42).

Biological Activity

Hexatriacontane-d74 is a deuterium-labeled hydrocarbon compound with the molecular formula C36H74. This compound is primarily studied for its applications in biological research, particularly concerning its isotopic labeling which aids in tracing and quantifying biological processes. The following sections detail its biological activity, including its chemical properties, potential applications, and relevant case studies.

This compound is a long-chain alkane that is part of the n-alkane family. It possesses several unique characteristics due to the presence of stable isotopes:

  • Molecular Weight : The molecular weight of this compound is approximately 530.00 g/mol.
  • Structure : The compound consists of a linear chain of 36 carbon atoms, with hydrogen atoms filling the remaining valences.
  • Isotopic Labeling : The deuterium labeling allows for enhanced detection in various analytical techniques, such as mass spectrometry.

In Vitro Studies

This compound has been investigated for its biological activity in several contexts:

  • Cell Membrane Interaction : Due to its hydrophobic nature, this compound interacts with lipid bilayers, influencing membrane fluidity and permeability. This property can be exploited in drug delivery systems where membrane fusion is required .
  • Metabolic Pathways : The compound's stable isotopes facilitate studies on metabolic pathways involving long-chain fatty acids and hydrocarbons. Research indicates that this compound can be used to trace the metabolic fate of lipids in various biological systems .
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits some level of antimicrobial activity, although further research is necessary to establish its efficacy against specific pathogens .

Case Study 1: Tracing Lipid Metabolism

In a study examining lipid metabolism in mice, researchers utilized this compound as a tracer to monitor the incorporation of long-chain hydrocarbons into cellular structures. The results demonstrated that the compound could effectively label lipid pools within tissues, providing insights into lipid turnover rates and metabolic pathways involved in energy storage .

Case Study 2: Drug Delivery Systems

Another significant study focused on the use of this compound in developing drug delivery systems. The compound was incorporated into lipid-based nanoparticles designed for targeted drug delivery. The isotopic labeling allowed researchers to track the distribution and release kinetics of therapeutic agents within biological systems, highlighting its potential as a carrier for hydrophobic drugs .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Cell Membrane InteractionInfluences membrane fluidity and permeability
Metabolic TracingUsed to trace lipid metabolism in vivo
Antimicrobial ActivityExhibits potential antimicrobial properties

Table 2: Chemical Characteristics

PropertyValue
Molecular FormulaC36H74
Molecular Weight530.00 g/mol
Isotopic LabelingDeuterium (D)

Q & A

Basic Research Questions

Q. What are the key analytical techniques for confirming the isotopic purity and structural integrity of Hexatriacontane-d74 in synthetic chemistry?

  • Methodological Answer : Isotopic purity should be verified using deuterium nuclear magnetic resonance (²H NMR) spectroscopy , which distinguishes deuterium environments, and high-resolution mass spectrometry (HRMS) to confirm molecular weight (MW 581.43) and deuterium incorporation (98 atom % D) . For structural validation, Fourier-transform infrared spectroscopy (FTIR) can identify C-D stretching vibrations (~2100–2200 cm⁻¹) and confirm the absence of residual C-H bonds. Cross-validation with elemental analysis ensures carbon-deuterium stoichiometry matches the theoretical formula CD₃(CD₂)₃₄CD₃ .

Q. How should researchers design experiments to optimize the synthesis of this compound while minimizing isotopic contamination?

  • Methodological Answer : Use deuterium-enriched precursors (e.g., deuterated fatty acids or alkanes) and inert reaction conditions (argon/nitrogen atmosphere) to prevent proton exchange. Monitor reaction progress via thin-layer chromatography (TLC) with deuterated solvents. Post-synthesis, employ recrystallization in deuterated solvents (e.g., deuterated chloroform) and rigorous drying under vacuum to remove residual protons. Document all steps in detail to ensure reproducibility .

Advanced Research Questions

Q. What experimental strategies can resolve discrepancies in thermal behavior (e.g., melting points) reported for this compound across studies?

  • Methodological Answer : Discrepancies may arise from impurities or measurement techniques. Use differential scanning calorimetry (DSC) with standardized heating rates (e.g., 5°C/min) and calibrate equipment using reference standards. Compare results across multiple batches and laboratories. For purity checks, pair DSC with gas chromatography-mass spectrometry (GC-MS) to detect low-level contaminants. Cross-reference with literature using identical deuterium enrichment levels (98 atom % D) to isolate variables .

Q. How can researchers leverage this compound in neutron scattering studies to investigate hydrocarbon phase transitions?

  • Methodological Answer : this compound’s deuterated structure reduces incoherent scattering from protons, enhancing signal clarity in small-angle neutron scattering (SANS) . Design experiments to monitor phase transitions (e.g., solid-liquid) under controlled temperature gradients. Use contrast-matching techniques with deuterated solvents to isolate scattering from specific molecular regions. Validate findings with molecular dynamics simulations to correlate structural changes with scattering profiles .

Q. What statistical approaches are recommended for analyzing contradictory data in deuterium kinetic isotope effect (KIE) studies involving this compound?

  • Methodological Answer : Apply multivariate regression analysis to account for variables like temperature, solvent polarity, and isotopic dilution. Use Bayesian inference to quantify uncertainty in KIE measurements. For reproducibility, standardize protocols for sample preparation and data collection. Compare results with protonated hexatriacontane controls to isolate isotope-specific effects. Publish raw datasets and statistical code to enable independent verification .

Properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,22,22,23,23,24,24,25,25,26,26,27,27,28,28,29,29,30,30,31,31,32,32,33,33,34,34,35,35,36,36,36-tetraheptacontadeuteriohexatriacontane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H74/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2,27D2,28D2,29D2,30D2,31D2,32D2,33D2,34D2,35D2,36D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDLYQMBWCWFRAI-BIEDWJNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H74
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00583747
Record name (~2~H_74_)Hexatriacontane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

581.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16416-34-5
Record name (~2~H_74_)Hexatriacontane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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